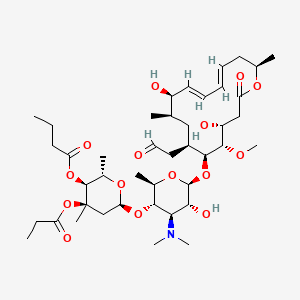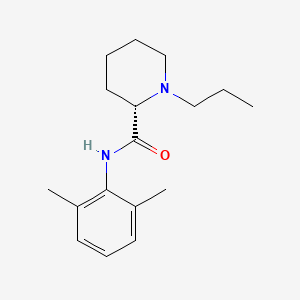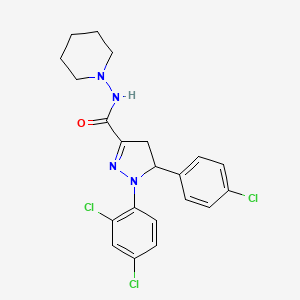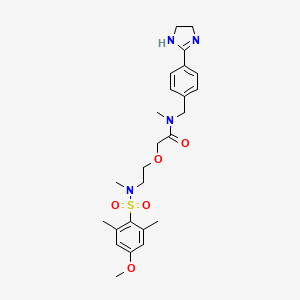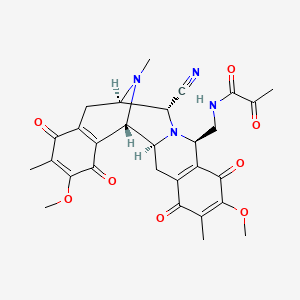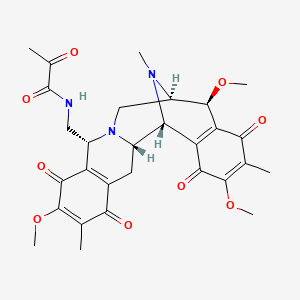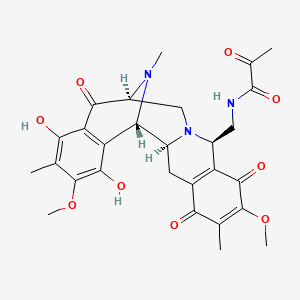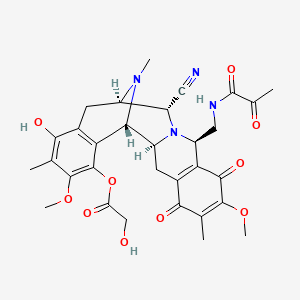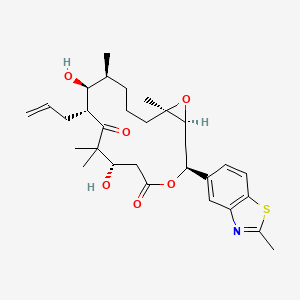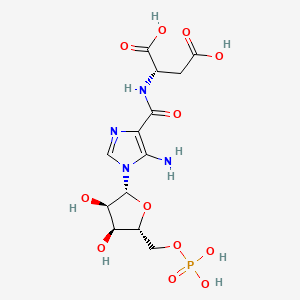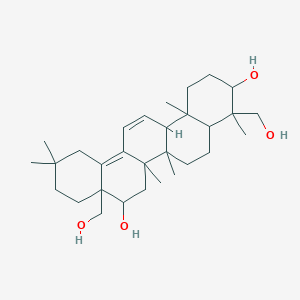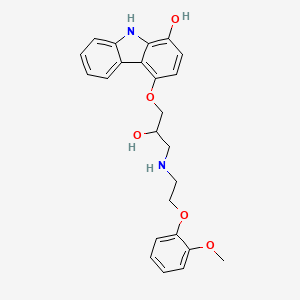
1-Hydroxycarvedilol
Übersicht
Beschreibung
1-Hydroxycarvedilol is a derivative of carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of hypertension and heart failure.
Wissenschaftliche Forschungsanwendungen
1-Hydroxycarvedilol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic benefits in treating cardiovascular diseases and other conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
1-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist . Carvedilol is a racemic mixture where the S(-) enantiomer is both a beta and alpha-1 adrenoceptor blocker, and the R(+) enantiomer is an alpha-1 adrenoceptor blocker . The primary targets of this compound are likely to be similar to those of Carvedilol, which include beta and alpha-1 adrenoceptors .
Mode of Action
These interactions result in a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia .
Biochemical Pathways
The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . This compound is one of the metabolites produced through these pathways
Pharmacokinetics
Carvedilol and its enantiomers are considered highly soluble at pH value less than 5.0 and low soluble at neutral or weak alkaline conditions . High intestinal permeabilities of Carvedilol and its enantiomers were observed . The biliary excretion of two major metabolites, this compound O-glucuronide and 8-hydroxycarvedilol O-glucuronide, were 66.4%, 73.5%, and 54.3%, respectively . These properties likely influence the bioavailability of this compound.
Result of Action
It’s known that carvedilol and its metabolites have antioxidant properties . These antioxidant properties have been attributed to the metabolites of Carvedilol, including this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as pH can affect the solubility and therefore the bioavailability of the drug . .
Biochemische Analyse
Biochemical Properties
1-Hydroxycarvedilol plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism . The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This interaction is crucial for its cardioprotective effects, as it helps in preventing cellular damage caused by reactive oxygen species .
Cellular Effects
This compound influences various cellular processes, particularly in cardiac cells. It has been shown to modulate cell signaling pathways, including those involving beta-adrenergic receptors. By blocking these receptors, this compound reduces the heart rate and myocardial contractility, leading to decreased cardiac workload . Additionally, it affects gene expression related to oxidative stress and inflammation, thereby protecting cells from damage . The compound also impacts cellular metabolism by improving glucose and lipid metabolism, which is beneficial in conditions like heart failure and hypertension .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to beta-adrenergic receptors, inhibiting their activation and subsequent signaling pathways . This inhibition leads to vasodilation and reduced cardiac output, which are beneficial in managing hypertension and heart failure . Furthermore, this compound interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which are involved in its metabolism . This interaction affects the compound’s bioavailability and therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its potency . Long-term studies have shown that this compound maintains its cardioprotective effects, including antioxidant and anti-inflammatory properties, over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant cardioprotective effects, including reduced heart rate and blood pressure . At higher doses, it can cause adverse effects such as bradycardia, hypotension, and potential toxicity . Studies have shown that there is a threshold beyond which the beneficial effects diminish, and the risk of adverse effects increases .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation and glucuronidation . These reactions result in the formation of metabolites such as this compound O-glucuronide, which are excreted via bile and urine . The metabolic pathways of this compound are crucial for its elimination and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It exhibits high intestinal permeability and is absorbed efficiently . The compound is also subject to biliary excretion, with significant amounts of its metabolites being excreted in bile . The transport and distribution of this compound are influenced by factors such as solubility, partition coefficient, and interaction with transport proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is essential for its activity, as it allows the compound to interact with specific targets such as beta-adrenergic receptors and cytochrome P450 enzymes . The localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxycarvedilol can be synthesized through the hydroxylation of carvedilol. The process involves the use of specific enzymes or chemical reagents to introduce a hydroxyl group at the desired position on the carvedilol molecule. The reaction conditions typically include controlled temperature and pH to ensure the selective hydroxylation of the carvedilol molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high yield and purity. The process may include steps such as extraction, purification, and crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxycarvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions may include the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, used widely for treating heart failure and hypertension.
3-Hydroxycarvedilol: Another hydroxylated derivative with potential antioxidant properties.
4’-Hydroxycarvedilol: Known for its radical-inhibiting activities.
5’-Hydroxycarvedilol: Exhibits strong antioxidant activity
Uniqueness: 1-Hydroxycarvedilol is unique due to its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to other hydroxylated derivatives. Its potential for enhanced receptor binding and selectivity makes it a valuable compound for further research and therapeutic applications .
Eigenschaften
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJKVKQRTUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932858 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146574-41-6 | |
| Record name | SB 209995 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


